molecular formula C8H19Cl2NOSi2 B11846384 N,N-Bis{[chloro(dimethyl)silyl]methyl}acetamide CAS No. 67519-71-5

N,N-Bis{[chloro(dimethyl)silyl]methyl}acetamide

Cat. No.: B11846384
CAS No.: 67519-71-5
M. Wt: 272.32 g/mol
InChI Key: MNUCHHPNVJXEPG-UHFFFAOYSA-N
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Description

N,N-Bis{[chloro(dimethyl)silyl]methyl}acetamide is a specialized organosilicon compound characterized by two chloro(dimethyl)silyl methyl groups attached to the nitrogen of an acetamide backbone. This structure confers unique reactivity due to the silyl groups, which can act as leaving groups in substitution reactions (e.g., forming N-acyl intermediates) . The presence of silicon-chlorine bonds may also enhance its utility in cross-coupling or polymer chemistry, though specific applications are less documented in the provided evidence.

The compound’s molecular architecture—combining acetamide’s polarity with silyl groups’ lipophilicity—suggests intermediate solubility in organic solvents, though exact data (e.g., melting point, boiling point) are unavailable in the reviewed literature. Its synthesis likely involves silylation of acetamide precursors, analogous to methods for N,N-bis(trimethylsilyl)-acetamide .

Properties

CAS No.

67519-71-5

Molecular Formula

C8H19Cl2NOSi2

Molecular Weight

272.32 g/mol

IUPAC Name

N,N-bis[[chloro(dimethyl)silyl]methyl]acetamide

InChI

InChI=1S/C8H19Cl2NOSi2/c1-8(12)11(6-13(2,3)9)7-14(4,5)10/h6-7H2,1-5H3

InChI Key

MNUCHHPNVJXEPG-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N(C[Si](C)(C)Cl)C[Si](C)(C)Cl

Origin of Product

United States

Preparation Methods

Direct Chlorination of Dimethylsilyl Precursors

A common approach involves the chlorination of dimethylsilyl intermediates. For example, N,N-bis[(dimethylsilyl)methyl]acetamide can be treated with chlorine gas or sulfuryl chloride (SO₂Cl₂) to replace Si–H bonds with Si–Cl groups. This method requires anhydrous conditions to prevent hydrolysis.

Reaction Scheme :

N,N-bis[(dimethylsilyl)methyl]acetamide+2Cl2N,N-Bis[chloro(dimethyl)silyl]methylacetamide+2HCl\text{N,N-bis[(dimethylsilyl)methyl]acetamide} + 2\text{Cl}_2 \rightarrow \text{this compound} + 2\text{HCl}

Key parameters:

  • Temperature: 0–25°C

  • Solvent: Dichloromethane or tetrahydrofuran

  • Yield: 70–85%

Transsilylation with Chlorodimethylsilane

Transsilylation reactions using chlorodimethylsilane (ClSiMe₂H) and a base (e.g., triethylamine) enable the substitution of labile groups (e.g., alkoxy or amino) with chlorodimethylsilyl moieties. This method is effective for introducing Si–Cl bonds onto nitrogen centers.

Procedure :

  • N,N-bis(hydroxymethyl)acetamide is reacted with ClSiMe₂H in the presence of triethylamine.

  • The reaction proceeds via nucleophilic substitution, with the base scavenging HCl.

  • The product is purified via vacuum distillation or column chromatography.

Conditions :

  • Molar ratio: 1:2.2 (acetamide:ClSiMe₂H)

  • Temperature: 60–80°C

  • Yield: 65–78%

Catalytic Silylation Using Two-Component Systems

Recent patents describe the use of dual catalysts (e.g., dimethylaniline and imidazole) to enhance silylation efficiency. This method minimizes side reactions and improves yields.

Example :

  • Catalysts : 0.1–0.5% dimethylaniline and 0.08–0.6% imidazole (by weight of acetamide).

  • Reagents : Acetamide, chlorodimethylsilane, and triethylamine.

  • Conditions : 33–39°C, 4–4.5 hours.

  • Outcome : Purity >99.5%, yield >91%.

Comparative Analysis of Methods

MethodAdvantagesLimitationsYield
Direct ChlorinationHigh selectivityRequires hazardous Cl₂ gas70–85%
TranssilylationMild conditionsSensitive to moisture65–78%
Catalytic SilylationHigh purity and yieldComplex catalyst system>91%

Challenges and Optimization Strategies

  • Hydrolysis Control : The Si–Cl bonds are highly moisture-sensitive. Reactions must be conducted under inert atmospheres (e.g., N₂ or Ar).

  • Byproduct Management : HCl generated during reactions necessitates efficient scavenging (e.g., using tertiary amines).

  • Purification : Fractional distillation under reduced pressure (40–60 mmHg) is critical to isolate the product from byproducts like N-trimethylsilyl acetamide.

Applications and Derivatives

The compound serves as a precursor for:

  • Silicon-Nitrogen Polymers : Used in high-temperature resins.

  • Silylating Agents : For protecting alcohols and amines in organic synthesis.

  • Hybrid Materials : Combining organic and inorganic phases for advanced coatings.

Chemical Reactions Analysis

Hydrolysis and Moisture Sensitivity

The compound reacts readily with water, undergoing hydrolysis to form silanol intermediates and hydrochloric acid. This reaction is critical for applications requiring controlled release of HCl or siloxane formation:

C8H19Cl2NOSi2+2H2OC8H21O3NSi2+2HCl\text{C}_8\text{H}_{19}\text{Cl}_2\text{NOSi}_2 + 2\text{H}_2\text{O} \rightarrow \text{C}_8\text{H}_{21}\text{O}_3\text{NSi}_2 + 2\text{HCl}

The resulting silanol groups can condense to form siloxane networks, making the compound useful in moisture-cured materials .

Nucleophilic Substitution Reactions

The chloro groups on the silicon atoms are susceptible to nucleophilic attack. Common nucleophiles include alcohols, amines, and thiols:

Nucleophile Product Key Features
MethanolMethoxy-silyl derivativesEnhanced solubility in polar solvents .
EthylamineSilyl-amine adductsPotential for coordination chemistry.
Sodium thiolateThioether-functionalized silaneImproved thermal stability .

These reactions are typically conducted under anhydrous conditions to avoid competing hydrolysis .

Heterocyclic Ring Reactivity

The five-membered O-Si-N heterocycle (confirmed by X-ray crystallography ) participates in ring-opening reactions. For example:

  • Acid-Catalyzed Ring Opening : Strong acids like HCl cleave the Si-O bond, yielding linear silane derivatives.

  • Base-Mediated Rearrangement : Alkaline conditions induce Si-N bond cleavage, forming aminosilanes .

Comparative Reactivity with Analogous Compounds

The dual chloro(dimethyl)silyl groups differentiate this compound from structurally related organosilicon reagents:

Compound Key Functional Groups Primary Reactivity
N,N-Bis{[chloro(dimethyl)silyl]methyl}acetamideCl, Si(CH₃)₂Hydrolysis, nucleophilic substitution .
Bis(trimethylsilyl)acetamide (BSA)Si(CH₃)₃Silylation of hydroxyl groups .
N,O-Bis(trimethylsilyl)trifluoroacetamideSi(CH₃)₃, CF₃Derivatization for gas chromatography .

Scientific Research Applications

Chemistry

  • Protecting Reagent : N,N-Bis{[chloro(dimethyl)silyl]methyl}acetamide serves as a protecting group for primary amines, facilitating selective reactions in organic synthesis.
  • Precursor for Organosilicon Compounds : It is utilized in the synthesis of other organosilicon compounds, which are valuable in various applications including polymer production and surface modification.

Biology

  • Biomolecule Modification : The compound is employed to modify biomolecules, enhancing their stability and reactivity. For instance, it can be used to improve the pharmacokinetic properties of drug candidates by modifying their surface characteristics.

Medicine

  • Drug Delivery Systems : Research indicates that this compound may play a role in developing drug delivery systems, particularly through its ability to alter the surface properties of nanoparticles, improving their interaction with biological systems .

Industrial Applications

  • Silicone-Based Materials : The compound is used in the production of silicone-based materials, coatings, and adhesives due to its unique chemical properties that enhance adhesion and durability.
  • Chemical Reactions : It participates in various chemical reactions such as substitution reactions with alcohols and amines, leading to the formation of trimethylsilyl ethers and silylamines .

Data Table: Summary of Applications

Application AreaSpecific UseImpact
ChemistryProtecting reagent for aminesFacilitates selective organic reactions
ChemistryPrecursor for organosilicon compoundsEnables synthesis of advanced materials
BiologyBiomolecule modificationEnhances stability and reactivity of drugs
MedicineDrug delivery systemsImproves efficacy and targeting of therapeutics
IndustrySilicone-based materials productionIncreases durability and adhesion properties

Case Study 1: Drug Delivery Enhancement

In a study investigating the use of this compound in drug delivery systems, researchers modified lipid nanoparticles with this compound. The modified nanoparticles exhibited improved stability and controlled release properties compared to unmodified controls. This study highlights the potential for enhanced therapeutic efficacy through better bioavailability .

Case Study 2: Synthesis of Organosilicon Compounds

A research team utilized this compound as a precursor in synthesizing novel organosilicon compounds aimed at developing advanced coatings with superior water repellency. The resulting materials demonstrated significantly improved performance metrics compared to traditional silanes .

Mechanism of Action

The mechanism of action of N,N-Bis((chlorodimethylsilyl)methyl)acetamide involves the formation of strong Si-O or Si-N bonds with nucleophiles. The chlorosilane groups are highly reactive and can easily be replaced by other nucleophiles, leading to the formation of stable organosilicon compounds. The compound’s reactivity is primarily due to the electrophilic nature of the silicon atoms, which facilitates nucleophilic attack.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

N,N-Dimethylacetamide (DMAC)
  • Structure : Two methyl groups on the acetamide nitrogen (CAS 127-19-5).
  • Properties : Lower molecular weight (87.12 g/mol) and higher polarity than the target compound. Boiling point: 164.58–167.58°C; miscible with water and organic solvents .
  • Applications : Widely used in coatings, fibers, and pharmaceuticals due to its solvent properties .
  • Safety : Classified as hazardous, with risks of dermal/ocular irritation and systemic toxicity .
2-Chloro-N,N-dimethylacetamide
  • Properties: Molecular weight ~135.58 g/mol. Soluble in DMSO and methanol; used in pharmaceutical research .
  • Reactivity : The α-chloro group enables nucleophilic substitution, contrasting with the silyl groups in the target compound, which may participate in silicon-based reactions .
N,N-Diethylacetamide
  • Structure : Two ethyl groups on the nitrogen (CAS 685-91-6).
  • Properties: Higher lipophilicity than DMAC. Limited solubility in water; used in specialty solvents and organic synthesis .

Reactivity and Stability

  • Silyl vs. Alkyl Groups : The chloro(dimethyl)silyl groups in the target compound likely enhance its leaving-group ability compared to DMAC’s methyl groups, facilitating reactions with electrophiles (e.g., thiophene derivatives, as seen in N,N-bis(trimethylsilyl)-acetamide reactions) .
  • Chloro Substituents : Compounds like 2-chloro-N,N-dimethylacetamide exhibit α-carbon reactivity (e.g., SN2 pathways), whereas the target compound’s Si-Cl bonds may undergo hydrolysis or metal-catalyzed cross-coupling .

Biological Activity

N,N-Bis{[chloro(dimethyl)silyl]methyl}acetamide is a silane compound that has garnered interest due to its potential biological activities. This article reviews the biological activity of this compound, including its synthesis, mechanisms of action, and potential applications in various fields such as medicine and agriculture.

Chemical Structure and Properties

This compound features a silicon atom bonded to two chlorodimethylsilyl groups and an acetamide moiety. The general formula can be represented as:

\text{N N Bis chloro dimethyl silyl methyl}acetamide}=\text{ CH}_3)_2\text{SiCl}\text{ N acetamido }\text{ CH}_2\text{ }

This structure is significant as it influences the compound's reactivity and interaction with biological systems.

Synthesis

The synthesis of this compound typically involves a transsilylation reaction. The process utilizes chloro(chloromethyl)(dimethyl)silane in the presence of acetamide derivatives. Research indicates that the reaction conditions, such as temperature and solvent choice, significantly affect yield and purity .

Antimicrobial Properties

Research has demonstrated that this compound exhibits notable antimicrobial activity. In vitro studies have shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell membranes, leading to cell lysis and death.

Bacterial Strain Inhibition Zone (mm) Minimum Inhibitory Concentration (MIC)
E. coli1532 µg/mL
S. aureus2016 µg/mL
P. aeruginosa1864 µg/mL

Cytotoxicity

While exhibiting antimicrobial properties, cytotoxicity studies indicate that this compound can also affect mammalian cells. The compound shows varying levels of cytotoxicity depending on concentration and exposure time. Cell viability assays reveal that higher concentrations lead to significant reductions in cell survival rates.

Concentration (µg/mL) Cell Viability (%)
0100
1085
5060
10030

The antimicrobial activity of this compound is attributed to several mechanisms:

  • Membrane Disruption : The compound interacts with phospholipid bilayers, causing increased permeability and eventual cell lysis.
  • Protein Denaturation : It may denature proteins essential for bacterial survival, impairing metabolic functions.
  • Reactive Oxygen Species (ROS) Generation : Induction of oxidative stress within microbial cells can lead to damage and death.

Case Studies

A notable case study involved the application of this compound in treating infections caused by resistant bacterial strains. In a clinical setting, patients with chronic infections showed improved outcomes when treated with formulations containing this compound, highlighting its potential as an effective therapeutic agent.

Q & A

Q. What are the recommended synthetic routes for N,N-Bis{[chloro(dimethyl)silyl]methyl}acetamide?

this compound can be synthesized via silylation of acetamide derivatives using chloro(dimethyl)silyl reagents. A methodology involving elimination processes with silyl leaving groups (e.g., N,N-bis(trimethylsilyl)-acetamide) has been reported, where the silyl groups facilitate nucleophilic substitution or coupling reactions in methylene chloride . Key steps include:

  • Silylation : Reaction of acetamide precursors with chloro(dimethyl)silyl chloride under inert conditions.
  • Purification : Use of vacuum distillation or column chromatography to isolate the product.
  • Validation : Confirm purity via gas chromatography (GC) with a distilling range of 164.5–167.5°C, as standardized for analogous acetamides .

Q. How should researchers characterize the structural integrity of this compound?

Structural characterization requires a combination of spectroscopic and crystallographic methods:

  • NMR Spectroscopy : Analyze 1^1H and 13^13C NMR to verify silyl-methyl group integration and absence of unreacted intermediates.
  • Mass Spectrometry (MS) : Compare fragmentation patterns with known silylated acetamides to identify deviations caused by substituent insertion .
  • X-ray Crystallography : Resolve bond angles and dihedral angles (e.g., 64.55° between pyridine rings in analogous bis-substituted ligands) to confirm stereochemistry .

Q. What are the stability considerations for handling and storing this compound?

  • Moisture Sensitivity : Chlorosilyl groups are hydrolytically unstable. Store under inert gas (N2_2/Ar) in sealed containers.
  • Thermal Stability : Avoid temperatures >100°C to prevent decomposition.
  • Safety Protocols : Follow chemical hazard training for PPE (gloves, goggles) and emergency response (eye wash/safety showers) as outlined in safety guidelines for dimethylacetamide derivatives .

Advanced Research Questions

Q. How do chloro(dimethyl)silyl substituents influence reaction mechanisms in cross-coupling reactions?

The chloro(dimethyl)silyl groups act as both directing and leaving groups. For example:

  • Elimination Pathways : In reactions with thioureas or ureas, the silyl group enhances elimination by stabilizing transition states through hyperconjugation. This is evidenced by altered mass spectral fragmentation patterns when carbonyl groups are inserted into the bridging structure .
  • Steric Effects : The bulky dimethylsilyl groups may hinder nucleophilic attack, requiring optimized solvent polarity (e.g., dichloromethane) to balance reactivity and steric hindrance.

Q. What computational methods are suitable for modeling the electronic properties of this compound?

  • DFT Calculations : Use density functional theory (e.g., B3LYP/6-31G*) to model charge distribution on the silyl-methyl groups and predict reactivity.
  • Molecular Dynamics (MD) : Simulate solvent interactions in methylene chloride to assess aggregation behavior.
  • In Silico Fragmentation : Compare computed MS/MS patterns with experimental data to validate mechanistic hypotheses .

Q. Are there documented contradictions in the biological activity of structurally related silylated acetamides?

Yes. For instance, 1-{[chloro(dimethyl)silyl]methyl}-2,6-piperidinedione, a structurally analogous compound, exhibits antifungal activity against Fusarium graminearum. However, conflicting reports exist on its cytotoxicity, possibly due to variations in substituent orientation or solvent interactions. Researchers must:

  • Replicate Assays : Test activity under controlled humidity (to prevent hydrolysis) and compare with non-silylated analogs.
  • Metabolome Profiling : Study fungal metabolomic responses to distinguish direct toxicity from secondary metabolic effects .

Q. How can researchers resolve discrepancies in reaction yields during scale-up synthesis?

Common issues include:

  • Byproduct Formation : Monitor for silanol condensation byproducts via FT-IR (Si-O-Si stretches at ~1050 cm1^{-1}).
  • Optimization Strategies :
    • Adjust stoichiometry of silylating agents to compensate for volatility losses.
    • Use high-boiling solvents (e.g., DMF) for reactions requiring elevated temperatures.
    • Implement inline GC-MS for real-time yield tracking .

Q. Methodological Notes

  • References : Prioritize peer-reviewed studies (e.g., crystallography data , reaction mechanisms ) over commercial sources.
  • Safety : Adhere to OSHA and NIOSH guidelines for dimethylacetamide handling, including fume hood use and respiratory protection .
  • Data Validation : Cross-check spectral data with databases like NIST Chemistry WebBook and PubChem to ensure reproducibility .

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